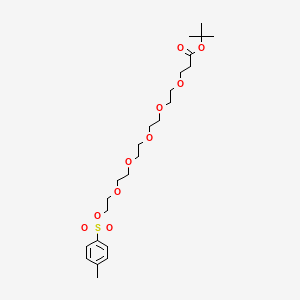

Tos-PEG6-t-Butyl ester

Overview

Description

Tos-PEG6-t-Butyl ester is a PEG derivative containing a t-butyl ester and a tosyl group . The hydrophilic PEG spacer increases solubility in aqueous media . The t-butyl protected carboxyl group can be deprotected under acidic conditions . The tosyl group is a very good leaving group for nucleophilic substitution reactions .

Molecular Structure Analysis

The molecular formula of Tos-PEG6-t-Butyl ester is C24H40O10S . It has a molecular weight of 520.6 g/mol .Chemical Reactions Analysis

The t-butyl protected carboxyl group can be deprotected under acidic conditions . The tosyl group is a very good leaving group for nucleophilic substitution reactions .Physical And Chemical Properties Analysis

Tos-PEG6-t-Butyl ester has a molecular weight of 520.6 g/mol . Its molecular formula is C24H40O10S . It’s a PEG derivative that increases solubility in aqueous media .Scientific Research Applications

Proteomics Research

Tos-PEG6-t-Butyl ester: is utilized in proteomics research due to its ability to enhance solubility in aqueous media . This property is particularly valuable when studying protein interactions and functions, as it allows for better manipulation and observation of proteins in vitro.

Drug Delivery Systems

In the field of drug delivery , the hydrophilic PEG spacer of Tos-PEG6-t-Butyl ester can be used to modify drug molecules, thereby increasing their solubility and stability in biological fluids . This modification can potentially improve the pharmacokinetics and distribution of drugs within the body.

Bioconjugation

The compound serves as a versatile linker in bioconjugation applications. The tosyl group is a good leaving group for nucleophilic substitution reactions, which is useful for attaching various biomolecules to the PEG chain . This can be used to create targeted therapies or diagnostic tools.

Surface Modification

Surface modification: of medical devices or nanoparticles can be achieved using Tos-PEG6-t-Butyl ester. The PEGylation process can improve biocompatibility and reduce immunogenicity, which is crucial for in vivo applications .

Synthesis of Block Copolymers

Tos-PEG6-t-Butyl ester is instrumental in the synthesis of block copolymers . These copolymers have applications in creating self-assembling materials, which can be used in nanotechnology and materials science .

Molecular Probes

The compound is used in the development of molecular probes . By attaching fluorescent groups or other markers to the PEG chain, researchers can track the movement and interaction of molecules within cells .

Safety and Hazards

Tos-PEG6-t-Butyl ester should be handled only by those properly qualified in the handling of potentially hazardous chemicals . It should be stored in closed vessels, refrigerated . Personal protective equipment such as chemical-resistant gloves and safety goggles should be worn when handling this compound .

Mechanism of Action

Target of Action

Tos-PEG6-t-Butyl ester is a PEG linker containing a t-butyl ester and a tosyl group . The primary targets of this compound are biomolecules with terminal amino groups . The t-butyl protected carboxyl group can be deprotected under acidic conditions to form free acid, which can undergo conjugation with these amino groups through amide coupling reactions .

Mode of Action

The mode of action of Tos-PEG6-t-Butyl ester involves two key functional groups: the t-butyl protected carboxyl group and the tosyl group . The t-butyl protected carboxyl group can be deprotected under acidic conditions to form free acid . This free acid can then undergo conjugation with terminal amino groups of biomolecules through amide coupling reactions . The tosyl group is a very good leaving group for nucleophilic substitution reactions .

Pharmacokinetics

The pharmacokinetics of Tos-PEG6-t-Butyl ester are influenced by its PEG spacer . The hydrophilic PEG spacer increases the compound’s solubility in aqueous media , which can enhance its bioavailability.

Result of Action

The result of Tos-PEG6-t-Butyl ester’s action is the successful delivery of the conjugated biomolecules into cells or tissues . By increasing the solubility of these biomolecules in aqueous media, Tos-PEG6-t-Butyl ester can enhance their cellular uptake and efficacy .

Action Environment

The action of Tos-PEG6-t-Butyl ester is influenced by environmental factors such as pH . The t-butyl protected carboxyl group can be deprotected under acidic conditions to form free acid . Therefore, the efficacy and stability of Tos-PEG6-t-Butyl ester may vary depending on the pH of the environment.

properties

IUPAC Name |

tert-butyl 3-[2-[2-[2-[2-[2-(4-methylphenyl)sulfonyloxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H40O10S/c1-21-5-7-22(8-6-21)35(26,27)33-20-19-32-18-17-31-16-15-30-14-13-29-12-11-28-10-9-23(25)34-24(2,3)4/h5-8H,9-20H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWGDQEZCDGHEJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCCC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H40O10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

520.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tos-PEG6-t-Butyl ester | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

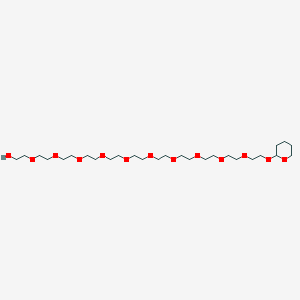

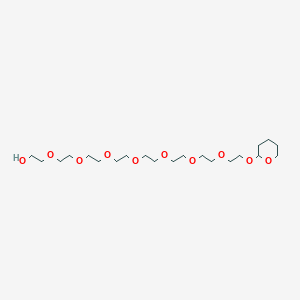

![2-[2-[2-[2-[2-[2-[2-(Oxan-2-yloxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate](/img/structure/B611359.png)

![N'-[[(3R)-1,2,3,4-tetrahydroisoquinolin-3-yl]methyl]-N'-[(8S)-5,6,7,8-tetrahydroquinolin-8-yl]butane-1,4-diamine](/img/structure/B611379.png)